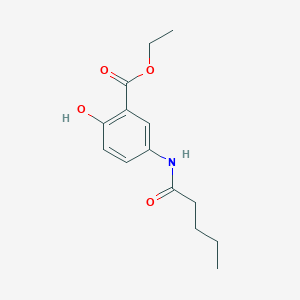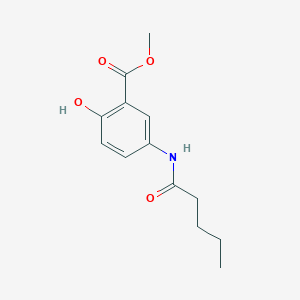![molecular formula C30H28N2O3 B308985 3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308985.png)
3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide, also known as DPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPPB is a benzamide derivative that has a wide range of biological activities, making it a promising candidate for drug development and other scientific research applications. In
Mécanisme D'action
3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide exerts its biological effects by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition by 3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide leads to changes in gene expression patterns, resulting in the observed biological effects of the compound.
Biochemical and Physiological Effects
3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, 3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has also been investigated for its neuroprotective effects, as it has been shown to protect neurons from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized in large quantities, making it readily available for research purposes. However, 3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has some limitations, including its poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is the exploration of its mechanism of action and its effects on gene expression. Additionally, the development of new derivatives of 3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide with improved properties and increased potency could lead to the discovery of new drug candidates.
Méthodes De Synthèse
The synthesis of 3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide involves the condensation of 3,3-diphenylpropanoic acid with 2-ethoxyaniline in the presence of thionyl chloride and dimethylformamide. The resulting product is then treated with benzoyl chloride to form the final compound, 3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide. The synthesis method of 3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has been optimized to yield high purity and high yield of the compound, making it suitable for various research applications.
Applications De Recherche Scientifique
3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, 3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. 3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has been shown to have anti-proliferative and anti-inflammatory effects, making it a promising candidate for drug development.
Propriétés
Nom du produit |
3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide |
|---|---|
Formule moléculaire |
C30H28N2O3 |
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
3-(3,3-diphenylpropanoylamino)-N-(2-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C30H28N2O3/c1-2-35-28-19-10-9-18-27(28)32-30(34)24-16-11-17-25(20-24)31-29(33)21-26(22-12-5-3-6-13-22)23-14-7-4-8-15-23/h3-20,26H,2,21H2,1H3,(H,31,33)(H,32,34) |
Clé InChI |
XBMGRGSOLXIDJI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,4-dimethylphenyl)-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308903.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308904.png)
![4-chloro-N-(4-fluorophenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308906.png)

![N-(3-methylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308912.png)
![Ethyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308914.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308915.png)
![4-chloro-N-(4-methyl-2-pyridinyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308916.png)
![3-[(3-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B308917.png)



